molecular formula C14H8ClIN2O2 B12908987 2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo-2,3-dihydroquinazolin-4(1H)-one CAS No. 920275-65-6

2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-6-iodo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12908987
CAS No.: 920275-65-6
M. Wt: 398.58 g/mol
InChI Key: YKUWEBOLBFABEK-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, substituted with a 5-chloro-2-hydroxyphenyl group and an iodine atom at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 5-chloro-2-hydroxyphenyl precursor, which is then subjected to iodination and subsequent cyclization to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydroquinazolinone derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-hydroxyphenyl)-6-iodoquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

920275-65-6

Molecular Formula

C14H8ClIN2O2

Molecular Weight

398.58 g/mol

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C14H8ClIN2O2/c15-7-1-4-12(19)10(5-7)13-17-11-3-2-8(16)6-9(11)14(20)18-13/h1-6,19H,(H,17,18,20)

InChI Key

YKUWEBOLBFABEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=C(C=C(C=C3)I)C(=O)N2)O

Origin of Product

United States

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